molecular formula C10H15NO3 B3190064 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester CAS No. 389617-38-3

7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester

Cat. No.: B3190064
CAS No.: 389617-38-3
M. Wt: 197.23 g/mol
InChI Key: LHVKZKUEZYZCFS-UHFFFAOYSA-N
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Description

7-Azabicyclo[221]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester typically involves the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.

    Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid.

    Reduction: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-hydroxymethyl-, ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.

    Biological Studies: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also interact with specific receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester
  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Uniqueness

7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group, which provide distinct reactivity and potential for derivatization. The bicyclic structure also imparts rigidity and specific spatial orientation, which can influence its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-8-3-4-9(11)7(5-8)6-12/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKZKUEZYZCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CCC1C(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Reactant of Route 2
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Reactant of Route 3
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Reactant of Route 4
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Reactant of Route 5
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Reactant of Route 6
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester

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